REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1([CH2:13][N+:14]([O-])=O)[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7]1)C>[Ni].CO>[CH3:11][C:8]1([CH3:12])[CH2:9][CH2:10][C:6]2([CH2:13][NH:14][C:4](=[O:3])[CH2:5]2)[CH2:7]1
|
Name
|
ester
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(CC(CC1)(C)C)C[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
shaken under a hydrogen atmosphere for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2(CC(NC2)=O)CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 246 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |